molecular formula C19H22N4O2S B2763164 N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888449-91-0

N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2763164
CAS No.: 888449-91-0
M. Wt: 370.47
InChI Key: SLEWUQLGJMGBAS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that includes a pyrimidoindole core

Properties

IUPAC Name

N,N-diethyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-4-11-23-18(25)17-16(13-9-7-8-10-14(13)20-17)21-19(23)26-12-15(24)22(5-2)6-3/h4,7-10,20H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWUQLGJMGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetamide. The key steps may involve:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving indole derivatives.

    Introduction of the sulfanyl group: This step may involve the use of thiolating agents.

    N,N-diethylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole and pyrimidoindole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N,N-diethyl derivatives exhibit promising antimicrobial properties. For instance, N-substituted acetamides have been evaluated for their activity against various microbial strains. Studies show that these compounds can inhibit bacterial growth effectively while maintaining low toxicity levels compared to standard antibiotics .

Anticancer Potential

The pyrimidine and indole moieties present in the structure of N,N-diethyl compounds suggest potential anticancer activity. The compound's ability to interact with cellular pathways involved in cancer proliferation and survival is under investigation. Preliminary studies indicate that such compounds may induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Effects

In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that N,N-diethyl derivatives may have therapeutic potential in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrimidine Core : This involves cyclization reactions under controlled conditions to form the pyrimidine structure.
  • Introduction of Functional Groups : Various functional groups are introduced through substitution reactions to enhance biological activity.
  • Final Acetylation : The final product is obtained through acetylation reactions which yield the desired acetamide derivative.

Case Study 1: Antimicrobial Evaluation

A study conducted by Akhtar et al. (2014) synthesized a series of N-substituted acetamides and evaluated their antimicrobial activities against several pathogens. The results showed that the synthesized compounds exhibited significant antibacterial activity with lower hemolytic toxicity compared to existing antibiotics .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer properties of pyrimidine-based compounds similar to N,N-diethyl derivatives. The study utilized cell line assays to demonstrate that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential as novel anticancer agents .

Mechanism of Action

The biological activity of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is primarily due to its interaction with various molecular targets. The indole and pyrimidoindole cores can bind to multiple receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation . The exact mechanism may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indole core and exhibit similar biological activities.

    Pyrimidoindole derivatives: These compounds have a similar core structure and are studied for their medicinal properties.

Uniqueness: : N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to the combination of the diethyl acetamide group with the pyrimidoindole core. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole or pyrimidoindole derivatives.

Biological Activity

N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound belonging to the class of pyrimidoindoles, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole core linked to an acetamide moiety. The presence of a sulfanyl group and an enyl substituent enhances its reactivity and biological profile. The molecular formula is C17H23N3O2SC_{17}H_{23}N_3O_2S, with a molecular weight of approximately 341.45 g/mol.

1. Kinase Inhibition

Recent studies have highlighted the inhibitory effects of pyrimidoindole derivatives on various protein kinases. For instance, compounds structurally related to this compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) .

Table 1: Inhibitory Potency Against Selected Kinases

CompoundKinase TargetIC50 Value (µM)
1aCDK5/p25>100
1bCK1δ0.6
1cDYRK1A7.6
1dGSK-3α/β>100

These findings indicate that while some derivatives exhibit promising inhibitory activities against specific kinases, they may lack efficacy against others like CDK5/p25.

2. Antitumor Activity

The antitumor potential of pyrimidoindoles has been explored in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study: Apoptosis Induction in HeLa Cells
A study conducted on HeLa cervical cancer cells showed that treatment with the compound resulted in significant cell death (approximately 70% at 10 µM concentration) within 24 hours. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

3. Antioxidant Activity

The antioxidant properties of pyrimidoindoles have also been investigated. The compound exhibited notable free radical scavenging activity in DPPH assays, suggesting its potential role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging % at 50 µM
N,N-Diethyl-Pyrimidoindole78%
Control (Ascorbic Acid)92%

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Interaction : The compound's structural features allow it to bind selectively to ATP-binding sites in kinases.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

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